4-(2-methoxyethoxy)-N-phenylbenzamide

Description

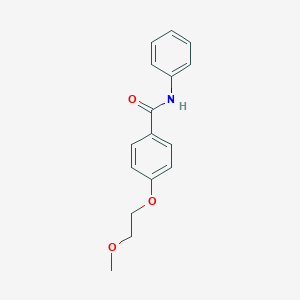

4-(2-Methoxyethoxy)-N-phenylbenzamide is a benzamide derivative characterized by a methoxyethoxy substituent at the para position of the benzamide ring and an N-phenyl group (Fig. 1). The methoxyethoxy group (–OCH₂CH₂OCH₃) introduces enhanced lipophilicity and flexibility compared to simpler alkoxy or aryloxy substituents, which can influence solubility, membrane permeability, and receptor interactions . Its synthesis typically involves coupling 4-(2-methoxyethoxy)benzoic acid with aniline derivatives using carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) under controlled conditions .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31g/mol |

IUPAC Name |

4-(2-methoxyethoxy)-N-phenylbenzamide |

InChI |

InChI=1S/C16H17NO3/c1-19-11-12-20-15-9-7-13(8-10-15)16(18)17-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |

InChI Key |

XTXUSZZUCRZCBF-UHFFFAOYSA-N |

SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-(2-Methoxyethoxy)-N-phenylbenzamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases. Research indicates that derivatives of N-phenylbenzamide compounds exhibit significant biological activity, including anticancer properties.

Anticancer Activity

Recent studies have shown that certain N-phenylbenzamide derivatives demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have exhibited IC50 values indicating effective inhibition of cancer cell growth. The mechanism often involves interaction with specific protein targets, enhancing their potential as anticancer agents .

Antiviral Properties

Research has identified that N-phenylbenzamide derivatives can inhibit viral infections, including filoviruses such as Ebola and Marburg viruses. Compounds based on this structure have shown promising results in inhibiting viral entry into host cells, making them candidates for further development as antiviral therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Modifications to the benzamide structure can significantly influence its biological activity and pharmacokinetic properties.

Modifications for Enhanced Activity

Research has demonstrated that substituting different functional groups on the benzene ring can enhance the binding affinity to target proteins, thus improving the compound's therapeutic index. For example, the introduction of electron-withdrawing groups can increase the potency of these compounds against specific targets .

Computational Studies

Computational modeling plays a vital role in predicting the behavior of this compound in biological systems. Molecular docking studies have been utilized to assess how well these compounds bind to their target receptors.

Molecular Docking and Dynamics

Molecular dynamics simulations provide insights into the stability of the compound-receptor complexes over time, which is essential for understanding their potential effectiveness as drugs. These studies often reveal that active derivatives form stable complexes with target proteins, indicating a favorable interaction profile .

Material Science Applications

Beyond medicinal applications, this compound may also find utility in material science, particularly in the development of polymers and coatings due to its unique chemical properties.

Polymer Chemistry

The compound's ability to interact with various substrates makes it a candidate for use in polymer synthesis, where it could serve as a building block for creating new materials with desirable mechanical and thermal properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Chemical Reactivity :

- Iodinated analogs exhibit red-shifted fluorescence in spectrofluorometric studies, useful in tracking compound localization .

- Fluorinated derivatives demonstrate superior enzymatic inhibition (e.g., COX-2) due to stronger dipole interactions .

Amino and Thiazole-Modified Analogs

| Compound Name | Substituent(s) | Key Differences & Effects | Reference |

|---|---|---|---|

| N-(2-Aminoethyl)-4-methoxybenzamide | –NH₂CH₂CH₂– (linker) | Aminoethyl group introduces basicity, improving water solubility. Used in peptide mimetics but lacks the methoxyethoxy group’s flexibility. | |

| N-(4-Ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | Benzothiazole ring | Thiazole moiety enhances π-π stacking with aromatic residues in enzymes. Shows anticancer activity but lower solubility than methoxyethoxy analogs. | |

| N-(2-(Thiophen-3-yl)pyridin-3-ylmethyl)benzamide | Thiophene-pyridine hybrid | Heterocyclic groups improve metal-binding capacity (e.g., kinase inhibition). Methoxyethoxy absence reduces lipid bilayer penetration. |

Mechanistic Insights :

- Thiazole and thiophene derivatives exhibit multidrug resistance (MDR) reversal in cancer cells, a property less pronounced in methoxyethoxy benzamides .

- Aminoethyl-substituted benzamides are prone to N-acetylation metabolism, limiting their half-life compared to methoxyethoxy analogs .

Preparation Methods

Route 1: Pre-Formation of the 2-Methoxyethoxy Substituent

This approach prioritizes the introduction of the 2-methoxyethoxy group onto the benzoic acid precursor before amide bond formation.

Synthesis of 4-(2-Methoxyethoxy)benzoic Acid

The 2-methoxyethoxy group is introduced via Williamson ether synthesis, leveraging 4-hydroxybenzoic acid and 2-methoxyethyl bromide. In a representative procedure, 4-hydroxybenzoic acid (1.0 equiv) is reacted with 2-methoxyethyl bromide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.5 equiv) as a base at 80°C for 12 hours. The reaction mixture is purified via aqueous workup, yielding 4-(2-methoxyethoxy)benzoic acid with reported efficiencies of 70–85%.

Amide Bond Formation

The carboxylic acid is activated using N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). 4-(2-Methoxyethoxy)benzoic acid (1.2 mmol) is dissolved in dichloromethane (20 mL) with DIC (1.8 mmol) and HOBt (1.8 mmol), stirred for 30 minutes, and then treated with aniline (1.7 mmol). After 12 hours, the mixture is quenched with dilute NaOH, extracted, and purified via silica gel chromatography to yield the target compound (65–78% yield).

Advantages :

-

Avoids exposing the amide bond to harsh alkylation conditions.

-

Higher regioselectivity due to pre-installed substituent.

Route 2: Post-Amide Formation Alkylation

This method involves introducing the 2-methoxyethoxy group after constructing the N-phenylbenzamide core.

Synthesis of 4-Hydroxy-N-phenylbenzamide

4-Hydroxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) and subsequently coupled with aniline in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The intermediate 4-hydroxy-N-phenylbenzamide is isolated in 80–90% yield after recrystallization.

O-Alkylation of the Phenolic Group

The phenolic hydroxyl group undergoes alkylation with 2-methoxyethyl bromide. In a protocol adapted from α7 nicotinic receptor antagonist syntheses, 4-hydroxy-N-phenylbenzamide (1.0 equiv) is dissolved in DMF with potassium tert-butoxide (3.0 equiv) and 2-methoxyethyl bromide (1.5 equiv) at 60°C for 6 hours. Purification via column chromatography affords this compound in 50–65% yield.

Challenges :

-

Competitive side reactions at the amide nitrogen under basic conditions.

-

Lower yields due to steric hindrance during alkylation.

Alternative Catalytic Methods

Recent advances in transition metal-catalyzed amidation offer greener alternatives. Gold nanoparticles supported on DNA (Au/DNA) catalyze direct amide formation between carboxylic acids and amines under mild conditions. Applying this method, 4-(2-methoxyethoxy)benzoic acid and aniline react in water at 50°C for 24 hours with Au/DNA (5 mol%), yielding the target compound in 60–70% yield.

Optimization and Reaction Parameters

Solvent and Base Selection

Temperature and Time

Analytical Characterization

Critical spectroscopic data for this compound include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.8 Hz, 2H, ArH), 7.60 (d, J = 7.6 Hz, 2H, ArH), 7.40 (t, J = 7.6 Hz, 2H, ArH), 7.25 (t, J = 7.2 Hz, 1H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 4.20–4.15 (m, 2H, OCH₂), 3.75–3.70 (m, 2H, CH₂O), 3.40 (s, 3H, OCH₃).

-

IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Pre-formation) | Route 2 (Post-alkylation) | Au/DNA Catalysis |

|---|---|---|---|

| Overall Yield (%) | 65–78 | 50–65 | 60–70 |

| Reaction Time (h) | 24 | 18 | 24 |

| Functional Group Tolerance | High | Moderate | High |

| Scalability | Excellent | Moderate | Limited |

Industrial and Environmental Considerations

Q & A

Q. Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Coupling Reagents | DCC/HOBt | |

| Reaction Time | 24 hours | |

| Yield | ~75–85% |

Basic: Which spectroscopic and analytical methods confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- 1H-NMR : Look for methoxyethoxy protons (δ 3.3–3.7 ppm), aromatic protons (δ 6.8–7.5 ppm), and amide NH (δ 8–9 ppm, broad) .

- 13C-NMR : Confirm carbonyl carbon (δ ~165–170 ppm) and methoxy carbons (δ ~55–60 ppm) .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced: How do pH and temperature influence the fluorescence properties of this compound?

Methodological Answer:

Fluorescence intensity is highly sensitive to environmental conditions:

- pH Optimization : Test across pH 2–10. Maximum intensity occurs at pH 5 due to protonation/deprotonation equilibria affecting electron transitions .

- Temperature Effects : Intensity decreases at >25°C due to thermal quenching. Maintain at 25°C for stability .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance fluorescence via reduced collisional quenching .

Q. Key Data :

| Condition | Degradation Product | Yield (%) |

|---|---|---|

| 6M HCl | Benzoic acid + aniline | 90 |

| 1M NaOH | Carboxylate salt | 85 |

Advanced: How to determine detection limits (LOD/LOQ) for spectrofluorometric quantification of this compound?

Methodological Answer:

Calibration Curve : Prepare 5–10 concentrations (0.1–10 mg/L) and measure fluorescence at λex/λem = 340/380 nm .

LOD/LOQ Calculation :

- LOD = 3.3 × (SD of blank)/slope

- LOQ = 10 × (SD of blank)/slope

Validation : Report SD (0.591) and RSD% (1.369) for reproducibility .

Q. Example Values :

| Parameter | Value |

|---|---|

| LOD | 0.269 mg/L |

| LOQ | 0.898 mg/L |

Advanced: How does the methoxyethoxy substituent influence biological activity compared to methoxy analogues?

Methodological Answer:

- Solubility : Methoxyethoxy increases hydrophilicity (logP reduction by ~0.5), enhancing bioavailability .

- Enzyme Binding : The ethyleneoxy chain may engage in hydrogen bonding with targets (e.g., kinase ATP pockets). Compare IC₅₀ values in enzyme assays .

- SAR Studies : Synthesize analogs (e.g., 4-methoxy vs. 4-ethoxy) and test in cytotoxicity screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.